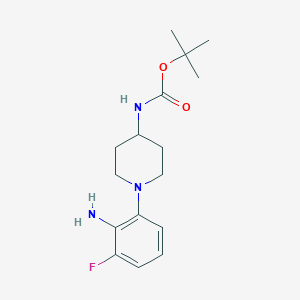

tert-Butyl 1-(2-amino-3-fluorophenyl)piperidin-4-ylcarbamate

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Scientific Research Applications

Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) Ligand

- Application : BTTES serves as a next-generation, water-soluble ligand for the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC). This reaction, commonly used in click chemistry, enables the efficient synthesis of triazoles from azides and alkynes. BTTES accelerates reaction rates and suppresses cell cytotoxicity, making it a valuable tool for bioconjugation and drug discovery .

Asymmetric Synthesis via tert-Butanesulfinamide

- Application : tert-Butanesulfinamide (TBSA) plays a crucial role in asymmetric synthesis. Prepared from inexpensive oil waste by-products, TBSA condenses directly with aldehydes and ketones to form tert-butanesulfinyl imines. These imines are versatile intermediates for the synthesis of chiral amines and other complex molecules. Researchers have highlighted its uniform high yields and cost-effectiveness .

N-Heterocycle Synthesis via Sulfinimines

- Application : Chiral sulfinamides, including TBSA, have emerged as powerful auxiliaries in the stereoselective synthesis of N-heterocycles. TBSA-mediated asymmetric synthesis provides access to structurally diverse piperidines, pyrrolidines, and azetidines. These heterocycles often serve as key motifs in natural products and therapeutically relevant compounds .

Antitubercular Activity

- Application : Researchers have explored indole derivatives derived from BTTES, combining indole and pyridine moieties. These derivatives were investigated for their in vitro antitubercular activity against Mycobacterium tuberculosis (H37Ra MTB) and Mycobacterium bovis (BCG). The results suggest potential applications in combating tuberculosis .

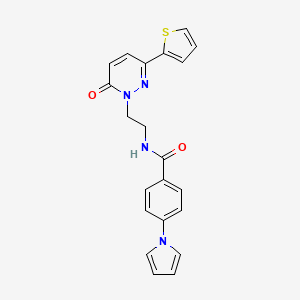

PDE4 Inhibition for Anti-Inflammatory Diseases

- Application : A pyrazole derivative synthesized using BTTES demonstrated effective PDE4 inhibition. PDE4 inhibitors are relevant in treating inflammatory diseases. While this application is indirect, it highlights BTTES’s role in drug discovery and therapeutic development .

Safety and Hazards

properties

IUPAC Name |

tert-butyl N-[1-(2-amino-3-fluorophenyl)piperidin-4-yl]carbamate |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H24FN3O2/c1-16(2,3)22-15(21)19-11-7-9-20(10-8-11)13-6-4-5-12(17)14(13)18/h4-6,11H,7-10,18H2,1-3H3,(H,19,21) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XBJVSNUEHBUXDL-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NC1CCN(CC1)C2=C(C(=CC=C2)F)N |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H24FN3O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

309.38 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-[(4-Methylphenyl)sulfonimidoyl]ethanamine;dihydrochloride](/img/structure/B2765631.png)

![7-((3,5-dimethoxybenzyl)thio)-3-ethyl-3H-[1,2,3]triazolo[4,5-d]pyrimidine](/img/structure/B2765632.png)

![Methyl 4H-chromeno[3,4-d]isoxazole-3-carboxylate](/img/structure/B2765637.png)

![3-[4-(4-fluorobenzyl)-5-oxo-4,5-dihydro[1,2,4]triazolo[4,3-a]quinazolin-1-yl]-N-[2-(1H-indol-3-yl)ethyl]propanamide](/img/structure/B2765638.png)

![4-({[3-(Trifluoromethyl)phenyl]methylene}amino)phenyl 2,4,6-trimethylbenzenesulfonate](/img/structure/B2765639.png)

![methyl 2-[4-(aminomethyl)-3,5-dimethyl-1H-pyrazol-1-yl]acetate dihydrochloride](/img/structure/B2765643.png)

![3-(1H-benzo[d]imidazol-1-yl)-N-(2-(6-fluoro-4-oxobenzo[d][1,2,3]triazin-3(4H)-yl)ethyl)propanamide](/img/structure/B2765651.png)